Physical State: Liquid at 20°C
Storage Temperature: Room Temperature (Recommended in a cool and dark place, <15°C)
Molecular Weight: 159.09
Melting Point: 18 °C
Boiling Point: 177 °C
Flash point: 73 °C
Specific Gravity (20/20): 1.43
Refractive Index: 1.50
Scientific Field: Biochemistry
Application Summary: 3,5-Difluoronitrobenzene has been used to improve the thermal stability of immobilized porcine pancreas lipase. Lipases are enzymes that catalyze the hydrolysis of fats and oils, and their stability is crucial for their applications in various industries, including food, pharmaceutical, and biofuel industries.
Scientific Field: Organic Chemistry
Application Summary: 3,5-Difluoronitrobenzene can be used in the preparation of xanthones and acridones. Xanthones and acridones are classes of organic compounds that have various applications in medicinal chemistry due to their diverse biological activities.
The key feature of DFNB's structure is the nitro group (NO2) attached at the para position (opposite to the fluorine atoms) of the benzene ring. This nitro group is electron-withdrawing, affecting the reactivity of the molecule []. The presence of two fluorine atoms (F) at the meta positions (adjacent to each other) further influences the electronic properties and introduces steric hindrance (repulsion between atoms due to their size) [].
The electron-withdrawing nature of the nitro group can activate the benzene ring for nucleophilic substitution, where a nucleophile (electron-rich species) replaces a leaving group (such as a halogen) [].
The nitro group can be reduced to an amine group (NH2) under appropriate conditions using reducing agents [].
The fluorine atoms might be susceptible to displacement by stronger nucleophiles under harsh reaction conditions.
Currently, there is no scientific research readily available detailing a specific mechanism of action for 1,3-Difluoro-5-nitrobenzene. However, given its use in proteomics, it is possible that DFNB interacts with specific amino acid residues in proteins, potentially modifying their function or enabling their identification []. Further research is needed to elucidate the exact mechanism.
Irritant